molecular formula C26H31N5O3S B2952641 5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-40-6

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2952641
CAS No.: 898368-40-6
M. Wt: 493.63
InChI Key: RUWNCTYCIPVACT-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a methyl group substituted by two distinct moieties:

  • A 4-ethoxyphenyl group (electron-donating ethoxy substituent at the para position).
  • A 4-(4-methoxyphenyl)piperazinyl group (piperazine ring with a para-methoxyphenyl substituent).

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-4-22-27-26-31(28-22)25(32)24(35-26)23(18-6-10-21(11-7-18)34-5-2)30-16-14-29(15-17-30)19-8-12-20(33-3)13-9-19/h6-13,23,32H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWNCTYCIPVACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Thiazole and Triazole Rings : These contribute to the compound's biological activity by interacting with various biological targets.
  • Piperazine Ring : Known for its role in modulating neurotransmitter receptors.
  • Ethoxy and Methoxy Substituents : These groups enhance solubility and bioavailability.

Chemical Formula

C23H30N4O3SC_{23}H_{30}N_{4}O_{3}S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • Receptor Binding : The compound may bind to serotonin receptors (5-HT receptors), potentially influencing mood and anxiety pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in microbial growth or cancer cell proliferation, showcasing antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing the thiazole and triazole moieties have been shown to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. The compound has been reported to induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Preventing cancer cells from dividing.
  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related thiazole-triazole compound against various bacterial strains. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)10

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Physicochemical Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Ethyl, 6-OH, 4-ethoxyphenyl, 4-(4-methoxyphenyl)piperazinyl Potential CNS/antifungal activity due to piperazine and methoxy groups . High MW (~550–600 g/mol), moderate logP (~3–4)
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Methyl, 6-OH, 3-chlorophenyl (piperazine), 4-ethoxy-3-methoxyphenyl Chlorine atom may enhance lipophilicity and metabolic stability. MW ~580 g/mol, logP ~3.8 (estimated)
(5Z)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6-one 6-Oxo (vs. 6-OH), pyrazole substituent, 4-methoxyphenyl Oxo group reduces hydrogen bonding; pyrazole may enhance antitumor activity . MW ~600 g/mol, logP ~4.2
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole Pyrazole, 4-methoxyphenyl, variable R groups (e.g., methyl, phenyl) Antifungal activity via 14-α-demethylase inhibition (docking studies) . MW ~450–500 g/mol, logP ~2.5–3.5
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole Benzothiazole Pyrazoline, 4-methoxyphenyl, phenyl Antidepressant/antitumor activity reported . MW ~400 g/mol, logP ~3.0

Pharmacological Activity Trends

  • ’s 3-chlorophenyl-piperazine variant may exhibit higher σ-receptor affinity due to halogenation .
  • Antifungal Potential: Compounds with triazole/thiadiazole cores (e.g., ) show activity against 14-α-demethylase, a cytochrome P450 enzyme. The target compound’s hydroxyl group may enhance binding to this target compared to oxo analogs .
  • Antitumor Activity : Pyrazole-containing analogs () demonstrate antitumor effects, possibly through kinase inhibition or DNA intercalation. The target compound’s ethyl and ethoxy groups may reduce cytotoxicity compared to chlorinated derivatives .

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